molecular formula C12H18N2O4 B164498 Acetamide,2-amino-n-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-,(r)- CAS No. 133163-25-4

Acetamide,2-amino-n-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-,(r)-

Cat. No. B164498
CAS RN: 133163-25-4
M. Wt: 254.28 g/mol
InChI Key: PTKSEFOSCHHMPD-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide,2-amino-n-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-,(r)-, also known as 2C-H, is a psychoactive drug that belongs to the phenethylamine family. It was first synthesized in 1974 by Alexander Shulgin, and since then, it has been used for scientific research purposes.

Mechanism Of Action

The exact mechanism of action of Acetamide,2-amino-n-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-,(r)- is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This results in the release of dopamine and other neurotransmitters, leading to its psychoactive effects.
Biochemical and Physiological Effects:
Acetamide,2-amino-n-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-,(r)- has been shown to have a range of biochemical and physiological effects. It can cause changes in heart rate, blood pressure, and body temperature. It can also alter the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.

Advantages And Limitations For Lab Experiments

Acetamide,2-amino-n-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-,(r)- has several advantages and limitations for lab experiments. One advantage is that it can be used to study the effects of psychedelics on the brain and behavior. However, one limitation is that it is a controlled substance and can only be used in licensed laboratories.

Future Directions

There are several future directions for research on Acetamide,2-amino-n-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-,(r)-. One direction is to further investigate its potential therapeutic uses, particularly in the treatment of depression and anxiety disorders. Another direction is to study its effects on the brain and behavior in more detail, including its long-term effects and potential risks. Additionally, research could be conducted on its potential use as a tool for understanding the brain and consciousness.

Synthesis Methods

Acetamide,2-amino-n-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-,(r)- can be synthesized by the reaction of 2,5-dimethoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene with iron and hydrochloric acid. The resulting amine can then be acetylated with acetic anhydride to yield Acetamide,2-amino-n-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-,(r)-.

Scientific Research Applications

Acetamide,2-amino-n-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-,(r)- has been used for scientific research purposes, particularly in the field of neuroscience. It has been shown to have psychedelic effects and can alter perception, mood, and thought processes. It has also been studied for its potential therapeutic uses, such as in the treatment of depression and anxiety disorders.

properties

CAS RN

133163-25-4

Product Name

Acetamide,2-amino-n-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-,(r)-

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

2-amino-N-[(2R)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide

InChI

InChI=1S/C12H18N2O4/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16)/t10-/m0/s1

InChI Key

PTKSEFOSCHHMPD-JTQLQIEISA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)[C@H](CNC(=O)CN)O

SMILES

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O

Origin of Product

United States

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